molecular formula C16H20N2O8 B14727881 Dimethyl 3,6-bis(3-methoxy-3-oxopropyl)pyrazine-2,5-dicarboxylate CAS No. 6317-52-8

Dimethyl 3,6-bis(3-methoxy-3-oxopropyl)pyrazine-2,5-dicarboxylate

Cat. No.: B14727881
CAS No.: 6317-52-8
M. Wt: 368.34 g/mol
InChI Key: SCHGWJMTBHDNKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 3,6-bis(3-methoxy-3-oxopropyl)pyrazine-2,5-dicarboxylate is a chemical compound with a complex structure that includes a pyrazine ring substituted with methoxy and oxopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3,6-bis(3-methoxy-3-oxopropyl)pyrazine-2,5-dicarboxylate typically involves the reaction of tetramethylpyrazine with specific reagents under controlled conditions. One common method includes the oxidation of tetramethylpyrazine with selenium dioxide (SeO2) to yield 2,5-dimethylpyrazine-3,6-dicarboxaldehyde. This intermediate can then be further reacted with methoxy and oxopropyl groups to form the final compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3,6-bis(3-methoxy-3-oxopropyl)pyrazine-2,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazine ring.

    Substitution: The methoxy and oxopropyl groups can

Properties

CAS No.

6317-52-8

Molecular Formula

C16H20N2O8

Molecular Weight

368.34 g/mol

IUPAC Name

dimethyl 3,6-bis(3-methoxy-3-oxopropyl)pyrazine-2,5-dicarboxylate

InChI

InChI=1S/C16H20N2O8/c1-23-11(19)7-5-9-13(15(21)25-3)18-10(6-8-12(20)24-2)14(17-9)16(22)26-4/h5-8H2,1-4H3

InChI Key

SCHGWJMTBHDNKP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=C(N=C(C(=N1)C(=O)OC)CCC(=O)OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.